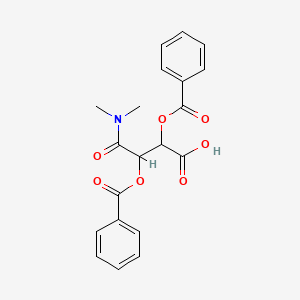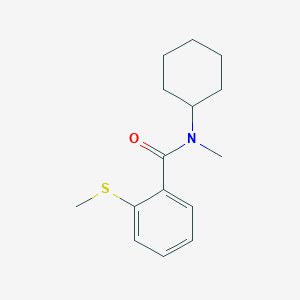![molecular formula C20H18N4O2 B7825625 1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7825625.png)
1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a chemical entity cataloged in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include those with related chemical structures or functional groups. Examples include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin with antibacterial properties.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Another β-lactam antibiotic.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds. Its uniqueness can be attributed to the specific arrangement of atoms and functional groups within the molecule.
Eigenschaften
IUPAC Name |
1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(14(2)25)19(24-20(23-13)21-12-22-24)15-7-6-10-17(11-15)26-16-8-4-3-5-9-16/h3-12,19H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGKKGNSPVTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B7825556.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B7825575.png)


![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)





![4-(2,4-difluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825637.png)
![benzyl 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7825646.png)
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
